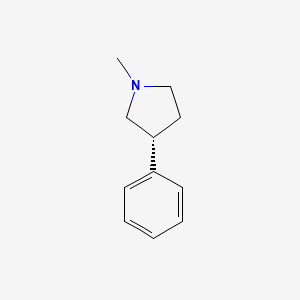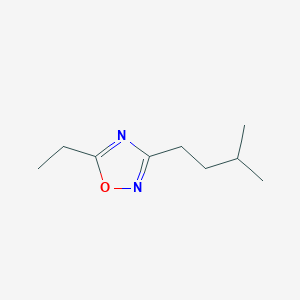![molecular formula C20H10ClF3N2O4S B11767193 6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole CAS No. 845879-33-6](/img/structure/B11767193.png)
6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[d]thiazole core substituted with chloro, nitro, and trifluoromethyl groups
Métodos De Preparación
The synthesis of 6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole typically involves multiple steps. One common synthetic route starts with the preparation of the phenoxy intermediates. For instance, 2-nitro-4-(trifluoromethyl)phenol can be reacted with 4-chlorophenol in the presence of a base to form the corresponding phenoxy compound. This intermediate is then coupled with 2-amino-4-chlorobenzothiazole under specific conditions, such as using dry dichloromethane and lutidine, to yield the final product .
Análisis De Reacciones Químicas
6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Coupling Reactions: The phenoxy groups can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction, and bases like potassium carbonate for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole is primarily related to its ability to interact with biological targets. The nitro and trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar compounds include:
2-Chloro-6-nitro-4-(trifluoromethyl)aniline: This compound shares the nitro and trifluoromethyl groups but lacks the benzo[d]thiazole core.
4-Amino-3-chloro-5-nitrobenzotrifluoride: Another related compound with similar functional groups but a different core structure.
The uniqueness of 6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole lies in its benzo[d]thiazole core, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
845879-33-6 |
|---|---|
Fórmula molecular |
C20H10ClF3N2O4S |
Peso molecular |
466.8 g/mol |
Nombre IUPAC |
6-chloro-2-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenoxy]-1,3-benzothiazole |
InChI |
InChI=1S/C20H10ClF3N2O4S/c21-12-2-7-15-18(10-12)31-19(25-15)30-14-5-3-13(4-6-14)29-17-8-1-11(20(22,23)24)9-16(17)26(27)28/h1-10H |
Clave InChI |
PKZXTBOCXAYDKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])OC3=NC4=C(S3)C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B11767136.png)

![N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11767142.png)


![(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B11767156.png)


![tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate](/img/structure/B11767170.png)
![8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11767184.png)
![Ethyl 2-(3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11767186.png)
